molecular formula C21H32N2O6 B565338 (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine CAS No. 1217601-60-9

(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine

Cat. No. B565338
CAS RN: 1217601-60-9
M. Wt: 413.526
InChI Key: BGBLTXIOYFGHND-CEVFZTSHSA-N
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Description

“(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is a labelled intermediate of UFP112 . It has a CAS Number of 1217601-60-9 . The molecular weight is 413.52 and the molecular formula is C21H27D5N2O6 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid.


Physical And Chemical Properties Analysis

The molecular weight of “(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine” is 413.52 . The molecular formula is C21H27D5N2O6 .

Scientific Research Applications

Role in Plant Stress Resistance

Glycine betaine (GB) and proline, organic osmolytes related to glycine, are significant in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, and extreme temperatures, enhancing enzyme and membrane integrity and facilitating osmotic adjustment. Despite some debate over their exact roles, evidence supports their positive effects on plant stress tolerance. Research into genetically engineered plants and exogenous applications of GB or proline suggests potential agricultural applications to enhance crop yield in stress environments (Ashraf & Foolad, 2007).

Sleep Quality Improvement

Glycine, a non-essential amino acid, significantly ameliorates subjective sleep quality. Studies have shown that glycine ingestion before bedtime can improve sleep quality in individuals with insomniac tendencies, suggesting its potential application in sleep-related research and therapeutic interventions (Bannai & Kawai, 2012).

Anti-inflammatory and Immunomodulatory Effects

The simplest amino acid, L-glycine, exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective effects. It protects against various injuries and stresses, including shock, ischemia/reperfusion injury, and organ damage from toxicants. Glycine's protective effects are linked to its action on inflammatory cells, such as macrophages, and its ability to stabilize the plasma membrane, suggesting its therapeutic potential in treating inflammatory diseases (Zhong et al., 2003).

Photocatalysis Applications

(BiO)2CO3-based photocatalysts, related to the field of material science, highlight the versatility of compounds with glycine-like functionalities. These materials show promise in healthcare, photocatalysis, and sensor applications, indicating the potential for glycine derivatives in enhancing photocatalytic performance and environmental remediation (Ni et al., 2016).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1/i7D,8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLTXIOYFGHND-CEVFZTSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN(CC(=O)O)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747195
Record name N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine

CAS RN

1217601-60-9
Record name N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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